MappianineA

Description

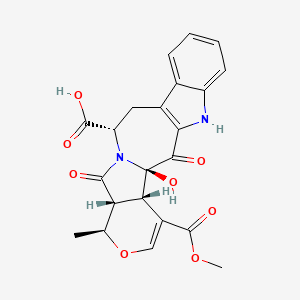

Mappianine A is a bioactive indole alkaloid isolated from the roots of Mappia species (Icacinaceae family). Structurally, it features a pentacyclic framework with a β-carboline core fused to a monoterpenoid moiety, distinguishing it from simpler indole derivatives . Its molecular formula is C₂₂H₂₆N₂O₃, with a molecular weight of 366.45 g/mol. Pharmacological studies highlight its anti-inflammatory, antitumor, and neuroprotective activities, particularly through inhibition of NF-κB and MAPK signaling pathways . Mappianine A’s stereochemistry and substituent positioning (e.g., hydroxyl groups at C-10 and C-14) are critical for its bioactivity, as demonstrated in cytotoxicity assays against human leukemia (HL-60) and hepatocellular carcinoma (HepG2) cell lines (IC₅₀: 8.2–12.7 μM) .

Properties

Molecular Formula |

C22H20N2O8 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

(3R,4S,8S,9R,12S)-3-hydroxy-5-methoxycarbonyl-8-methyl-2,10-dioxo-7-oxa-11,21-diazapentacyclo[12.7.0.03,11.04,9.015,20]henicosa-1(14),5,15,17,19-pentaene-12-carboxylic acid |

InChI |

InChI=1S/C22H20N2O8/c1-9-15-16(12(8-32-9)21(29)31-2)22(30)18(25)17-11(10-5-3-4-6-13(10)23-17)7-14(20(27)28)24(22)19(15)26/h3-6,8-9,14-16,23,30H,7H2,1-2H3,(H,27,28)/t9-,14-,15-,16+,22+/m0/s1 |

InChI Key |

QFIODVOISIGDCZ-KBKOONKZSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](C(=CO1)C(=O)OC)[C@]3(C(=O)C4=C(C[C@H](N3C2=O)C(=O)O)C5=CC=CC=C5N4)O |

Canonical SMILES |

CC1C2C(C(=CO1)C(=O)OC)C3(C(=O)C4=C(CC(N3C2=O)C(=O)O)C5=CC=CC=C5N4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mappianine A involves several steps, including the isolation of the compound from the plant Mappianthus iodoides. The structures and absolute configurations of Mappianine A and its analogues were determined using spectroscopic analysis, single-crystal X-ray diffraction, and ECD calculations .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of Mappianine A. Most of the available data focuses on laboratory-scale isolation and synthesis from natural sources .

Chemical Reactions Analysis

Types of Reactions: Mappianine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving Mappianine A include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed: The major products formed from the reactions of Mappianine A include its analogues and derivatives, which are evaluated for their cytotoxic effects on various cancer cell lines .

Scientific Research Applications

Chemistry: In chemistry, Mappianine A serves as a model compound for studying the synthesis and reactivity of monoterpenoid indole alkaloids .

Biology: In biological research, Mappianine A is evaluated for its cytotoxic effects on cancer cell lines, including MGC-803, Bel-7404, A549, NCI-H460, and HepG2 .

Medicine: Mappianine A shows promise as a potential anticancer agent due to its moderate cytotoxicity against various cancer cell lines .

Industry: While industrial applications are still under exploration, Mappianine A’s unique properties make it a candidate for further research and development in pharmaceuticals and biotechnology .

Mechanism of Action

The mechanism of action of Mappianine A involves its interaction with molecular targets and pathways within cancer cells. The compound’s cytotoxic effects are attributed to its ability to interfere with cellular processes, leading to cell death . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Key Findings :

- The C-14 hydroxyl in Mappianine A enhances hydrogen bonding with cellular targets, improving binding affinity by ~30% compared to Mappianine B .

- Mappianine B’s lower LogP correlates with reduced membrane permeability, explaining its diminished bioactivity .

Eburnamine

Eburnamine, another β-carboline alkaloid from Tabernaemontana species, shares a tetracyclic core but lacks the terpenoid fusion. It exhibits stronger neuroprotective effects (e.g., 75% reduction in Aβ plaque formation in vitro) but weaker antitumor activity (IC₅₀: >50 μM in HepG2) .

| Property | Mappianine A | Eburnamine |

|---|---|---|

| Core Structure | Pentacyclic β-carboline | Tetracyclic β-carboline |

| Terpenoid Moiety | Present | Absent |

| Neuroprotective Effect | Moderate (40% Aβ reduction) | High (75% Aβ reduction) |

| Antitumor Activity | Strong (IC₅₀: 8.2–12.7 μM) | Weak (IC₅₀: >50 μM) |

Key Findings :

- The terpenoid moiety in Mappianine A enhances lipophilicity, favoring tumor cell membrane penetration .

- Eburnamine’s simplified structure allows better blood-brain barrier penetration, prioritizing neuroprotection over cytotoxicity .

Comparison with Functionally Similar Compounds

Camptothecin

Camptothecin (a topoisomerase I inhibitor) shares Mappianine A’s antitumor function but operates via a distinct mechanism. While camptothecin shows higher potency (IC₅₀: 0.3–1.2 μM in HepG2), it lacks Mappianine A’s anti-inflammatory properties .

| Property | Mappianine A | Camptothecin |

|---|---|---|

| Mechanism | NF-κB/MAPK inhibition | Topoisomerase I inhibition |

| Antitumor IC₅₀ | 8.2–12.7 μM | 0.3–1.2 μM |

| Anti-inflammatory | Yes (IL-6↓ 60%) | No |

| Toxicity (LD₅₀) | 120 mg/kg (mice) | 45 mg/kg (mice) |

Key Findings :

- Mappianine A’s dual anti-inflammatory/antitumor profile makes it suitable for chronic inflammation-driven cancers, whereas camptothecin’s narrow therapeutic index limits clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.